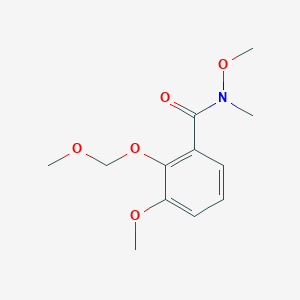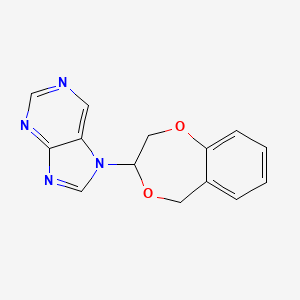![molecular formula C14H7BrN2O B14183052 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile CAS No. 919290-63-4](/img/structure/B14183052.png)
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom, a carbonitrile group, and a ketone group within its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-9-methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile
Uniqueness
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom and carbonitrile group make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
CAS No. |
919290-63-4 |
|---|---|
Molecular Formula |
C14H7BrN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
9-bromo-1-oxo-2H-benzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-10-1-2-11-9(7-16)5-8-3-4-17-14(18)13(8)12(11)6-10/h1-6H,(H,17,18) |
InChI Key |
VGXKPTQYWRQTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


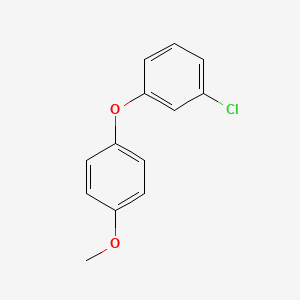
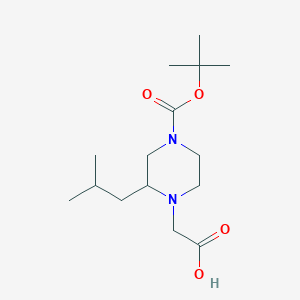
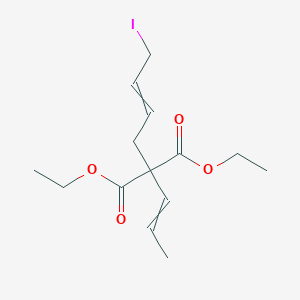
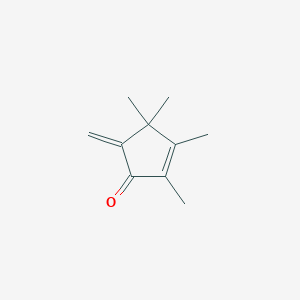
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
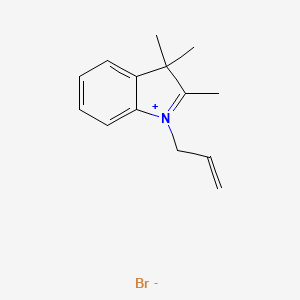
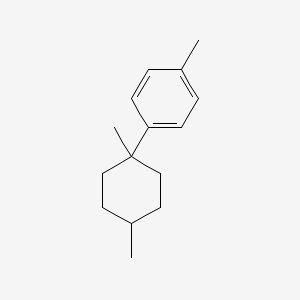
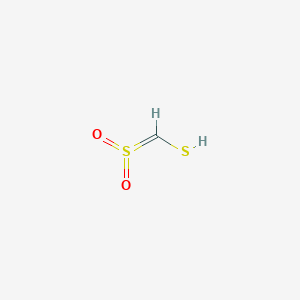
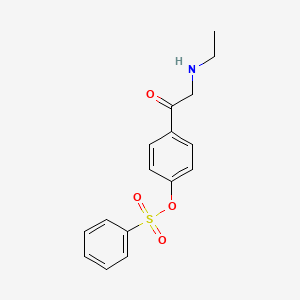
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
